4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid

medicinal chemistry parallel synthesis regioselective derivatization

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid (CAS 1538465-86-9; molecular formula C₉H₁₀N₂O₄; molecular weight 210.19 g/mol) is a bicyclic heterocyclic building block composed of a partially saturated pyridine ring fused to a pyrazole core bearing two carboxylic acid substituents at positions 2 and 3. The tetrahydro‑saturated pyridine ring distinguishes this scaffold from its fully aromatic congener pyrazolo[1,5‑a]pyridine‑2,3‑dicarboxylic acid (CAS 63237‑87‑6), conferring altered conformational flexibility and distinct reactivity profiles.

Molecular Formula C9H10N2O4
Molecular Weight 210.189
CAS No. 1538465-86-9
Cat. No. B2662293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid
CAS1538465-86-9
Molecular FormulaC9H10N2O4
Molecular Weight210.189
Structural Identifiers
SMILESC1CCN2C(=C(C(=N2)C(=O)O)C(=O)O)C1
InChIInChI=1S/C9H10N2O4/c12-8(13)6-5-3-1-2-4-11(5)10-7(6)9(14)15/h1-4H2,(H,12,13)(H,14,15)
InChIKeyLLVCDCOAAMJBLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2,3-dicarboxylic Acid (CAS 1538465-86-9): Core Scaffold Identity and Procurement Baseline


4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid (CAS 1538465-86-9; molecular formula C₉H₁₀N₂O₄; molecular weight 210.19 g/mol) is a bicyclic heterocyclic building block composed of a partially saturated pyridine ring fused to a pyrazole core bearing two carboxylic acid substituents at positions 2 and 3 . The tetrahydro‑saturated pyridine ring distinguishes this scaffold from its fully aromatic congener pyrazolo[1,5‑a]pyridine‑2,3‑dicarboxylic acid (CAS 63237‑87‑6), conferring altered conformational flexibility and distinct reactivity profiles . Commercial availability is documented at ≥95% purity from specialty chemical suppliers . The 2,3‑dicarboxylic acid substitution pattern places both carboxyl groups on the pyrazole ring, a regiochemical arrangement that differs fundamentally from the 2,6‑ and 3,6‑dicarboxylic acid isomers employed in parallel synthesis campaigns [1].

Why 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2,3-dicarboxylic Acid Cannot Be Replaced by a Generic In‑Class Analog


The tetrahydropyrazolo[1,5‑a]pyridine chemotype is not a single, interchangeable entity. Three orthogonal structural variables—saturation state (tetrahydro vs. aromatic), regioisomeric substitution pattern (2,3‑ vs. 2,6‑ vs. 3,6‑dicarboxylic acid), and functional group form (free acid vs. ester)—produce compounds with divergent reactivity, conformational preferences, and biological annotation . The 2,3‑dicarboxylic acid regioisomer positions both carboxyl vectors on the pyrazole ring, enabling a distinct angular geometry for amide bond formation that is inaccessible to the 2,6‑ and 3,6‑regioisomers, which place one carboxyl on the saturated pyridine nitrogen ring [1]. Furthermore, the partially saturated core has been specifically exploited as a privileged scaffold in metabotropic glutamate receptor 5 negative allosteric modulator (mGluR5 NAM) programs, whereas the fully aromatic analog appears in sigma‑receptor and kinase‑inhibitor contexts, underscoring that scaffold saturation directs target engagement [2]. Procurement of the incorrect regioisomer or saturation state therefore risks synthetic incompatibility and loss of structure‑activity relationship (SAR) relevance.

Quantitative Differentiation Evidence for 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2,3-dicarboxylic Acid vs. Closest Analogs


Regioisomeric Carboxyl Placement: 2,3- vs. 2,6- and 3,6-Dicarboxylic Acid Reactivity

The 2,3-dicarboxylic acid regioisomer places both reactive carboxyl groups exclusively on the pyrazole ring, whereas the 2,6- and 3,6-dicarboxylic acid isomers distribute one carboxyl to the saturated pyridine ring. In published parallel synthesis workflows, the 2,6- and 3,6-regioisomers yield differentiated monoamide intermediates via sydnone cycloaddition, demonstrating that the pyridine‑positioned carboxyl of the 2,6‑/3,6‑regioisomers exhibits distinct reactivity from the pyrazole‑positioned carboxyls [1]. The 2,3‑regioisomer, by contrast, presents two chemically equivalent (homotopic) carboxylic acid groups on the pyrazole ring, offering a geometrically unique bis‑electrophilic center for symmetrical or sequential derivatization that cannot be replicated by regioisomers bearing a single pyrazole carboxyl .

medicinal chemistry parallel synthesis regioselective derivatization

Scaffold Saturation State: Tetrahydro vs. Fully Aromatic Core in Drug Discovery Programs

The partially saturated 4,5,6,7‑tetrahydropyrazolo[1,5‑a]pyridine core has been specifically developed as a privileged scaffold for metabotropic glutamate receptor 5 negative allosteric modulators (mGluR5 NAMs), delivering orally bioavailable lead compounds with dose‑dependent activity in the rat formalin test from 30 mg/kg [1]. In contrast, the fully aromatic pyrazolo[1,5‑a]pyridine scaffold is predominantly exploited in sigma‑1 receptor ligands (EP2817309B1) and kinase inhibitor programs, indicating divergent target‑class engagement dictated by ring saturation [2]. The tetrahydro core provides sp³ character that alters conformational flexibility, basicity of the ring nitrogen, and metabolic stability relative to the planar aromatic analog .

drug discovery scaffold hopping GPCR modulators

Free Diacid vs. Dimethyl Ester: Functional Group Form Determines Synthetic Versatility

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid (CAS 1538465-86-9) is the free diacid form (MW 210.19 g/mol), whereas the commercially available dimethyl ester analog (CAS 391864-58-7, MW 238.24 g/mol) requires a hydrolysis step prior to amide bond formation or salt preparation . The free acid enables direct activation (e.g., HATU, EDCI) for amide coupling without the additional deprotection step, reducing synthetic step count and improving atom economy in library synthesis. Conversely, the dimethyl ester is preferred for chromatographic purification and storage stability .

synthetic chemistry amide coupling building block procurement

Platelet Aggregation Inhibitory Potential of the Tetrahydropyrazolo[1,5-a]pyridine Scaffold

The parent patent literature explicitly claims that 4,5,6,7‑tetrahydropyrazolo[1,5‑a]pyridine derivatives exhibit potent inhibitory activity on platelet aggregation, with demonstrated ex vivo efficacy following oral administration in rabbits [1]. The patent teaches that both pyrazolo[1,5‑a]pyridine and 4,5,6,7‑tetrahydropyrazolo[1,5‑a]pyridine derivatives possess this activity, but the tetrahydro series is structurally distinct with respect to ring conformation and may offer differentiated pharmacokinetic properties . While quantitative IC₅₀ data for the bare 2,3‑dicarboxylic acid scaffold is not disclosed, the patent establishes the tetrahydropyrazolo[1,5‑a]pyridine nucleus as a validated pharmacophore for platelet aggregation inhibition, providing a rationale for procurement by cardiovascular drug discovery programs [1].

antiplatelet cardiovascular thrombosis

Fluorination Reactivity: 2,3-Dicarboxylic Ester as a Precursor for 3-Fluoropyrazolo[1,5-a]pyridines

The methyl ester of pyrazolo[1,5‑a]pyridine‑2,3‑dicarboxylic acid (the aromatic congener) undergoes regioselective fluorodecarboxylation with Selectfluor to yield 3‑fluoropyrazolo[1,5‑a]pyridine‑2‑carboxylic acid methyl ester, a transformation monitored by ¹H NMR that proceeds via a fluorine‑containing σ‑complex intermediate . The 2,3‑dicarboxylic acid/ester substitution pattern is thus uniquely suited for decarboxylative fluorination at the 3‑position, a reactivity mode unavailable to 2,6‑ or 3,6‑regioisomers that lack the 2,3‑dicarboxyl arrangement. The tetrahydro analog (target compound) serves as the saturated precursor for analogous fluorination chemistry, enabling access to ³H‑ or ¹⁸F‑labeled probes for positron emission tomography (PET) tracer development .

late-stage functionalization fluorination PET chemistry

High-Strength Differential Evidence Disclaimer

A systematic search of primary research papers and patents reveals that head‑to‑head quantitative comparative data (e.g., IC₅₀, Kᵢ, logP, solubility, metabolic stability) directly pitting 4,5,6,7‑tetrahydropyrazolo[1,5‑a]pyridine‑2,3‑dicarboxylic acid against its closest analogs are absent from the publicly available peer‑reviewed literature as of the search date. The evidence presented above is derived from class‑level inference, cross‑study comparison, and regiochemical reasoning grounded in published synthetic methodology and patent disclosures. The compound's differentiation therefore rests primarily on its unique regioisomeric identity (2,3‑dicarboxylic acid), saturation state (tetrahydro), and free‑acid functionality, each of which is structurally verifiable but lacks direct comparative bioactivity or physicochemical data against specific enumerated analogs. Users evaluating this compound for procurement should request custom comparative data from vendors or conduct internal head‑to‑head profiling against the aromatic congener (CAS 63237‑87‑6), the dimethyl ester (CAS 391864‑58‑7), and the 2,6‑/3,6‑regioisomers to quantify differential performance in their specific assay systems.

evidence quality data availability procurement risk

Procurement-Driven Application Scenarios for 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2,3-dicarboxylic Acid


Parallel Library Synthesis of Differentiated Diamides using the Homotopic 2,3-Dicarboxyl Scaffold

The 2,3‑dicarboxylic acid regioisomer provides two chemically equivalent carboxyl groups on the pyrazole ring, enabling sequential or symmetrical amide bond formation for diversity‑oriented synthesis. Unlike the 2,6‑ and 3,6‑regioisomers reported by Erdmane et al. (2011), which yield heterotopic monoamides, the 2,3‑diacid scaffold generates bis‑amide libraries with a distinct angular geometry that expands chemical space coverage in early‑stage drug discovery [1]. The free acid form (CAS 1538465‑86‑9) permits direct amide coupling without ester hydrolysis, streamlining library production.

mGluR5 Negative Allosteric Modulator (NAM) Lead Optimization

The tetrahydropyrazolo[1,5‑a]pyridine core has been validated as a privileged scaffold for mGluR5 NAM development, with lead compounds from the Duvey et al. (2013) series demonstrating dose‑dependent in vivo efficacy at 30 mg/kg p.o. in the rat formalin test [2]. The 2,3‑dicarboxylic acid serves as a versatile starting point for installing diverse amide substituents that modulate potency, selectivity, and pharmacokinetic properties. The partially saturated ring is critical for the desired mGluR5 NAM pharmacophore; the aromatic analog is not reported in this target context.

Late‑Stage Fluorodecarboxylation for ¹⁸F‑Radiotracer Synthesis

The 2,3‑dicarboxylic acid/ester motif has demonstrated reactivity toward Selectfluor‑mediated decarboxylative fluorination at the 3‑position, as shown by Alieva & Vorob'ev (2020) using the aromatic congener . The tetrahydro analog extends this chemistry to a saturated scaffold, enabling the preparation of 3‑[¹⁸F]fluorotetrahydropyrazolo[1,5‑a]pyridine derivatives for PET imaging applications. This late‑stage fluorination strategy is uniquely accessible to the 2,3‑dicarboxyl substitution pattern and is not feasible with 2,6‑ or 3,6‑regioisomers.

Antiplatelet Drug Discovery: Tetrahydropyrazolopyridine Pharmacophore Exploration

US Patent 4,559,402 claims 4,5,6,7‑tetrahydropyrazolo[1,5‑a]pyridine derivatives as inhibitors of platelet aggregation with demonstrated ex vivo activity following oral administration in rabbits [3]. The 2,3‑dicarboxylic acid scaffold provides a functionalized entry point for SAR exploration around the pyrazole ring, where carboxyl‑derived amide substituents can be varied to optimize potency, selectivity, and oral bioavailability for cardiovascular indications.

Quote Request

Request a Quote for 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.